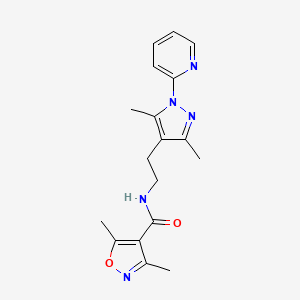
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structural characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H21N5O3 |
| Molecular Weight | 375.4 g/mol |
| CAS Number | 2034257-22-0 |
| Functional Groups | Pyrazole, Isoxazole, Carboxamide |
The presence of the pyrazole and isoxazole rings contributes to its biological activity by facilitating interactions with various biological targets.
This compound acts primarily as an inhibitor of specific enzymes involved in inflammatory processes. The compound's mechanism involves:
- Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This inhibition leads to increased levels of palmitoylethanolamide (PEA), which has anti-inflammatory properties. The compound has been shown to have an IC50 value in the low nanomolar range, indicating high potency against NAAA .
Structure-Activity Relationship (SAR)
The SAR studies reveal how modifications to the compound's structure can enhance its biological activity. For instance:
- Modification of the pyrazole ring : Substituents at specific positions on the pyrazole ring significantly influence the inhibitory potency against NAAA. For example, compounds with larger lipophilic groups showed improved activity .
Biological Activity and Case Studies
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory Activity : In vitro studies demonstrated that the compound effectively inhibits pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs), showcasing its potential for treating inflammatory diseases .
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter levels suggests potential applications in neurodegenerative diseases. It has been observed to inhibit glycine transporter 1 (GlyT1), which is crucial in neurotransmission .
- Immunomodulatory Properties : Isoxazole derivatives have been reported to exhibit immunosuppressive activities. The compound may influence humoral immune responses through modulation of immune cell activities .
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Propriétés
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-11-15(13(3)23(21-11)16-7-5-6-9-19-16)8-10-20-18(24)17-12(2)22-25-14(17)4/h5-7,9H,8,10H2,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGLSCQLDFGHJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














